molecular formula C7H8OS B073904 Methyl phenyl sulfoxide CAS No. 1193-82-4

Methyl phenyl sulfoxide

Cat. No. B073904
CAS RN: 1193-82-4
M. Wt: 140.2 g/mol
InChI Key: JXTGICXCHWMCPM-UHFFFAOYSA-N
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Patent
US09290446B2

Procedure details

Methyl phenyl sulphide (20 g, 161.03 mmol) was added to a mixture of methanol (100 ml) and water (20 mL). NBS (34.39 g, 1.2 eq) was added in portions maintaining the temperature between 0° and 5° C. The mixture was stirred at the same temperature until the reaction was complete. Thereafter, the reaction mixture was quenched by the addition of Na2SO3 (10%, 60 ml). The pH of the resulting reaction mixture was adjusted to a value between 7 and 8 with saturated NaHCO3 solution. The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C. The residue was extracted with dichloromethane (2×125 mL). The combined organic layer was washed with water (2×125 mL) and concentrated to ⅓ of the volume. Heptane (20 mL) was added and then removed by distillation to give 21.64 g (95.9%) of the desired product as colourless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
34.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.9%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO.C1C(=O)N(Br)C(=[O:14])C1.C([O-])(O)=O.[Na+]>O>[CH3:8][S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
34.39 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0° and 5° C
CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture was quenched by the addition of Na2SO3 (10%, 60 ml)
CUSTOM
Type
CUSTOM
Details
The pH of the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane (2×125 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (2×125 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Heptane (20 mL) was added
CUSTOM
Type
CUSTOM
Details
removed by distillation

Outcomes

Product
Name
Type
product
Smiles
CS(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.64 g
YIELD: PERCENTYIELD 95.9%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.